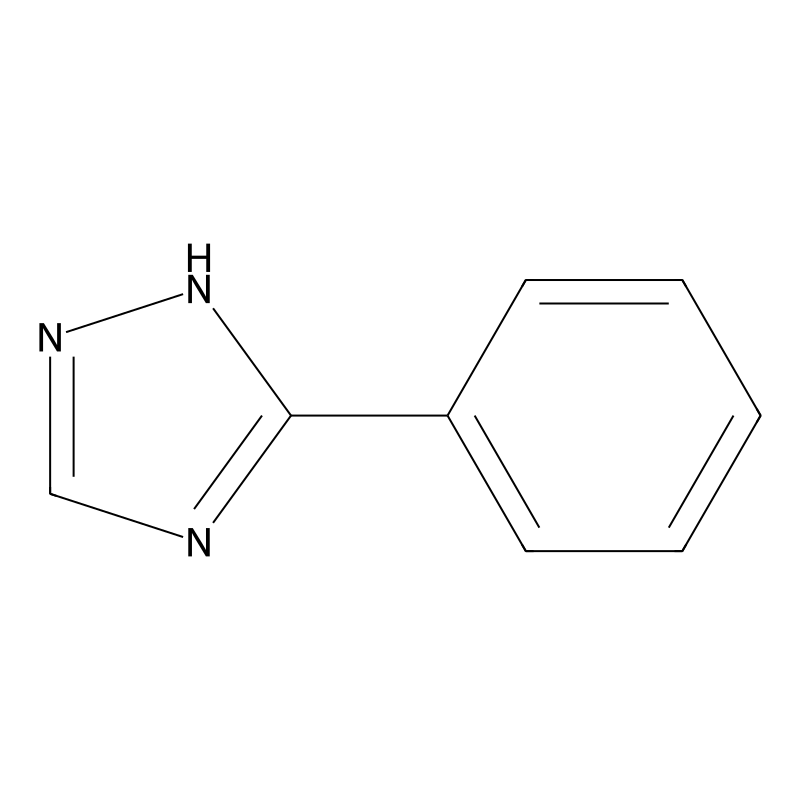

3-Phenyl-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Phenyl-1H-1,2,4-triazole is a heterocyclic aromatic compound, meaning it contains a ring structure with alternating carbon and nitrogen atoms. Several methods have been reported for its synthesis, including cycloaddition reactions between nitriles and hydrazides []. The characterization of 3-Phenyl-1H-1,2,4-triazole typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 3-Phenyl-1H-1,2,4-triazole may have various potential applications in scientific research, including:

- Antimicrobial activity: Studies have shown that 3-Phenyl-1H-1,2,4-triazole derivatives exhibit antibacterial and antifungal properties [, ]. This makes them potential candidates for the development of novel antibiotics and antifungals.

- Corrosion inhibition: 3-Phenyl-1H-1,2,4-triazole derivatives have been investigated for their ability to inhibit the corrosion of metals. This property could be useful in protecting metals from degradation in various environments.

- Catalysis: Some 3-Phenyl-1H-1,2,4-triazole derivatives have been explored as potential catalysts for various organic reactions. This makes them potentially valuable tools for synthetic chemists.

3-Phenyl-1H-1,2,4-triazole is an organic compound characterized by the presence of a triazole ring substituted with a phenyl group. Its molecular formula is C₈H₇N₃, and it features a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. This compound is part of the broader family of 1,2,4-triazoles, which are known for their diverse chemical properties and biological activities. The structure of 3-Phenyl-1H-1,2,4-triazole allows for various

Currently, there is no extensive research available on the specific mechanism of action of 3-Phenyl-1H-1,2,4-triazole in biological systems. However, its potential lies in its ability to interact with biomolecules through hydrogen bonding or forming coordination complexes with metal ions, depending on the surrounding environment []. Further studies are needed to elucidate its potential biological effects.

- Electrophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for electrophilic substitution reactions. For instance, protonation at position 4 can lead to the formation of triazolium salts in acidic conditions .

- Condensation Reactions: This compound can participate in condensation reactions with various electrophiles due to the active hydrogen on the triazole nitrogen .

- Reduction Reactions: Reduction of 3-Phenyl-1H-1,2,4-triazole can yield derivatives with altered reactivity and biological properties .

3-Phenyl-1H-1,2,4-triazole exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi. The triazole ring is often associated with antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cells .

- Anticancer Activity: Research indicates that compounds within the triazole family can exhibit chemopreventive and chemotherapeutic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects: Some studies suggest that derivatives of 3-Phenyl-1H-1,2,4-triazole may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The synthesis of 3-Phenyl-1H-1,2,4-triazole can be achieved through several methods:

- Cyclization Reactions: A common approach involves the cyclization of hydrazines with α-carbonyl compounds. For example, phenylhydrazine can react with an appropriate carbonyl compound under acidic or basic conditions to yield the triazole .

- Condensation with Isothiocyanates: Another method involves reacting phenyl-substituted hydrazines with isothiocyanates to form thiosemicarbazides that can subsequently cyclize into triazoles .

- High-Yield Synthesis: Recent advancements have reported high-yield synthesis methods utilizing chloral as a starting material. This method simplifies the process and enhances product yield significantly compared to traditional methods .

3-Phenyl-1H-1,2,4-triazole finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored as a scaffold for developing new antimicrobial and anticancer agents.

- Agriculture: Compounds derived from triazoles are used as fungicides in agriculture to protect crops from fungal infections.

- Material Science: Its unique chemical properties make it suitable for use in developing advanced materials such as polymers and coatings .

Studies on the interactions of 3-Phenyl-1H-1,2,4-triazole with biological targets have revealed significant insights:

- Protein Binding Studies: Research has shown that this compound can bind effectively to certain proteins involved in disease pathways, which may enhance its therapeutic efficacy.

- Molecular Docking Studies: Computational studies indicate favorable interactions between 3-Phenyl-1H-1,2,4-triazole and various enzyme targets, suggesting potential mechanisms for its biological activity .

Several compounds share structural similarities with 3-Phenyl-1H-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1H-1,2,4-triazole | Contains a methyl group at position 5 | Exhibits distinct pharmacological profiles |

| 4-Amino-1H-1,2,4-triazole | Amino group at position 4 | Known for enhanced anti-inflammatory properties |

| 3-(Trifluoromethyl)-1H-1,2,4-triazole | Trifluoromethyl group at position 3 | Increased lipophilicity leading to enhanced bioavailability |

The uniqueness of 3-Phenyl-1H-1,2,4-triazole lies in its specific phenyl substitution pattern which influences its reactivity and biological activity compared to other derivatives. This structural feature contributes to its distinct pharmacological properties while maintaining a balance between lipophilicity and hydrophilicity necessary for effective drug design .

Molecular Structure and Geometry

3-Phenyl-1H-1,2,4-triazole represents a fundamental heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol [1] [2]. The compound consists of a five-membered triazole ring system directly bonded to a phenyl substituent at the 3-position [1]. The triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 locations, with carbon atoms occupying the 3 and 5 positions [3].

The molecular geometry demonstrates strict planarity within the triazole ring system [4] [5]. Bond length measurements reveal characteristic patterns within the heterocyclic framework, with nitrogen-nitrogen bonds ranging from 1.293 to 1.359 Å and nitrogen-carbon bonds measuring approximately 1.351-1.359 Å [6]. The carbon-carbon bond within the triazole ring exhibits a length of 1.373 Å, consistent with aromatic character [6].

The SMILES notation for this compound is expressed as [nH]1cnc(n1)c2ccccc2, providing a standardized representation of its molecular connectivity [2]. The InChI key NYMLZIFRPNYAHS-UHFFFAOYSA-N serves as a unique identifier for computational and database applications [2].

Table 1: Structural and Geometric Parameters of 3-Phenyl-1H-1,2,4-triazole

| Parameter | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | C8H7N3 | Basic molecular data |

| Molecular Weight (g/mol) | 145.16 | Computed by PubChem |

| CAS Number | 3357-42-4 | Chemical Abstracts Service |

| Crystal System | Monoclinic | From crystal structure analysis |

| Space Group | P21/c | From crystal structure analysis |

| Dihedral Angle (3-phenyl tautomer) | 2.3 (2)° | 3-phenyl-1,2,4-triazol-5-amine form |

| Dihedral Angle (5-phenyl tautomer) | 30.8 (2)° | 5-phenyl-1,2,4-triazol-3-amine form |

| C-S Bond Length (thione) | 1.675 (3) Å | From 4-amino-3-phenyl derivative |

| Triazole Ring Planarity | Strictly planar | Triazole ring geometry |

| N(1)-N(2) Bond Length | 1.342-1.359 Å | N-N bond in triazole ring |

| N(2)-N(3) Bond Length | 1.293-1.309 Å | N-N bond in triazole ring |

| N(1)-C(5) Bond Length | 1.351 Å | N-C bond in triazole ring |

| N(3)-C(4) Bond Length | 1.359 Å | N-C bond in triazole ring |

| C(4)-C(5) Bond Length | 1.373 Å | C-C bond in triazole ring |

Crystal Structure Analysis

Crystallographic investigations reveal that 3-phenyl-1H-1,2,4-triazole adopts a monoclinic crystal system with space group P21/c [7] [8]. The unit cell parameters demonstrate dimensions of a = 17.817(2) Å, b = 5.0398(6) Å, c = 18.637(2) Å, with β = 113.573(4)° [7]. The unit cell volume measures 1533.9(3) ų with Z = 4, indicating four formula units per unit cell [7].

The crystal structure analysis of related phenyl-triazole derivatives provides insights into the geometric arrangement of the compound [4] [5]. In the case of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the planar triazole ring forms a dihedral angle of 13.7(2)° with the phenyl ring [4] [5]. This relatively small dihedral angle suggests significant conjugation between the aromatic systems [4].

The crystal packing is stabilized through intermolecular hydrogen bonding interactions [4] [7]. Specifically, N—H⋯S hydrogen bonds link molecules into chains along the crystallographic a-axis in thione derivatives [4]. The hydrogen bond geometry exhibits D—H distances of 0.86-0.89 Å and H⋯A distances of 2.46-2.67 Å [4].

Molecular packing analysis demonstrates that molecules are interconnected through N—H⋯N hydrogen bonds, forming two-dimensional networks parallel to specific crystallographic planes [7] [8]. These intermolecular interactions contribute significantly to crystal stability and influence the overall three-dimensional architecture [7].

Tautomerism Phenomena

3-Phenyl vs. 5-Phenyl Tautomeric Forms

The tautomeric behavior of 3-phenyl-1H-1,2,4-triazole derivatives represents a complex phenomenon involving multiple possible isomeric forms [7] [9]. Due to annular tautomerism within the 1,2,4-triazole ring system, three theoretical tautomeric forms exist: 3-phenyl-1,2,4-triazol-5-amine, 5-phenyl-1,2,4-triazol-3-amine, and 5-phenyl-4H-1,2,4-triazol-3-amine [7] [10].

Crystallographic studies reveal an unprecedented observation where two tautomeric forms, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, crystallize together in equal amounts [7] [10]. This represents the first documented example of unequally 3,5-disubstituted tautomerizable 1,2,4-triazole with an electronodonor group at position 3 [7].

The 3-phenyl-1,2,4-triazol-5-amine tautomer exhibits essentially planar geometry, with the phenyl ring making a dihedral angle of only 2.3(2)° with the mean plane of the 1,2,4-triazole ring [7] [8]. In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer demonstrates significant deviation from planarity, with a dihedral angle of 30.8(2)° between the phenyl and triazole ring planes [7] [8].

Table 2: Tautomeric Forms and Their Properties

| Tautomeric Form | Stability | Phenyl-Triazole Dihedral Angle | π-Electron Delocalization | Planarity | Occurrence in Crystal |

|---|---|---|---|---|---|

| 3-Phenyl-1,2,4-triazol-5-amine | Highly stable | 2.3 (2)° | Extensive | Essentially planar | Equal amounts with 5-phenyl form |

| 5-Phenyl-1,2,4-triazol-3-amine | Moderately stable | 30.8 (2)° | Limited | Non-planar | Equal amounts with 3-phenyl form |

| 3-Phenyl-4H-1,2,4-triazol-5-amine | Least stable | Not crystallographically observed | Minimal | Non-planar | Not observed |

Factors Affecting Tautomeric Equilibria

Multiple factors influence the tautomeric equilibria in 3-phenyl-1H-1,2,4-triazole systems [9] [11] [12]. Solvent effects play a crucial role, with polar solvents significantly reducing the energy separation between tautomeric forms [9]. In aqueous solution, the free energy separation decreases substantially compared to gas-phase calculations [9].

Temperature effects demonstrate that higher temperatures increase the concentration of rare tautomers [9] [11]. The equilibrium constants for tautomeric pairs vary significantly with thermal conditions, affecting the distribution of isomeric forms [9]. Computational studies using density functional theory methods reveal that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form for most substituted derivatives [11].

Hydrogen bonding interactions serve as critical stabilizing factors for specific tautomeric forms [7] [13]. Intramolecular hydrogen bonds between endocyclic nitrogen-hydrogen protons and substituent groups can selectively stabilize particular tautomers [14]. The formation of S(6) graph-set motifs through N—H⋯S interactions demonstrates the importance of hydrogen bonding in tautomer stabilization [14].

Crystal packing forces contribute significantly to tautomeric preferences in the solid state [7] [15]. Intermolecular interactions, including hydrogen bonding networks and van der Waals forces, can shift equilibria compared to solution-phase behavior [7]. The equal crystallization of both 3-phenyl and 5-phenyl tautomers illustrates the complex interplay between molecular and crystal forces [7].

Table 3: Factors Affecting Tautomeric Equilibria in 3-Phenyl-1H-1,2,4-triazole

| Factor | Effect on Tautomeric Equilibrium | Example/Evidence |

|---|---|---|

| Electronic Properties of Substituents | Electronodonor groups favor position 5 | Amino group typically at position 5 |

| Hydrogen Bonding | Stabilizes specific tautomeric forms | N-H⋯N hydrogen bonds in crystal |

| Solvent Effects | Polar solvents reduce energy differences | DMSO reduces tautomer energy differences |

| Temperature | Higher temperature increases rare tautomer concentration | Dynamic equilibrium observed at room temperature |

| Crystal Packing | Intermolecular interactions stabilize certain forms | Equal crystallization of both tautomers |

| Steric Effects | Bulky substituents affect ring planarity | 30.8° dihedral angle in 5-phenyl form |

Substituent Effects on Tautomeric Behavior

Substituent effects exert profound influence on the tautomeric behavior of 3-phenyl-1H-1,2,4-triazole derivatives [12] [16] [13]. Electronic properties of substituents determine the preferred tautomeric form, with electron-donating groups typically favoring position 5 attachment [7] [12]. The orientation and electronic nature of substituents remarkably impact tautomeric equilibria [13].

For ortho-substituted derivatives, intramolecular hydrogen bonding controls tautomeric behavior [13]. The formation of intramolecular hydrogen bonds between substituents and the triazole nitrogen atoms can selectively stabilize specific tautomers [13]. In contrast, meta- and para-substituted derivatives rely primarily on conjugation effects for tautomeric preference [13].

Electron-withdrawing substituents demonstrate different tautomeric patterns compared to electron-donating groups [12] [16]. Computational studies reveal that electron-releasing and electron-withdrawing derivatives in both solution and gas phases favor the 2H tautomeric forms [12]. The relative stability of tautomers depends on the possibility for intramolecular interactions between substituents and electron-donor or electron-acceptor centers of the triazole ring [12].

The phenyl group itself acts as a moderate electron-withdrawing substituent through resonance effects [16] [17]. Experimental determination of carbocation and radical-stabilizing properties indicates that triazole groups are inductively electron-withdrawing [16]. The 1,5-triazole configuration exhibits the strongest electron-withdrawing character among triazole isomers [16].

Aromaticity and π-Electron Delocalization

The aromatic character of 3-phenyl-1H-1,2,4-triazole arises from the delocalization of six π-electrons within the five-membered heterocyclic ring [3] [18]. All atoms in the triazole ring adopt sp² hybridization, creating a planar framework that facilitates π-electron delocalization [3]. The aromatic sextet forms through the contribution of one π-electron from each sp²-hybridized atom, with additional electrons from nitrogen lone pairs [18].

Aromaticity indices based on geometric and magnetic criteria confirm the aromatic nature of the triazole system [19]. The nucleus-independent chemical shift values provide quantitative measures of aromatic character [19]. Comparison with other aromatic heterocycles demonstrates that 1,2,4-triazoles possess aromatic character similar to porphyrin and porphyrazine systems [19].

The π-electron delocalization exhibits significant differences between tautomeric forms [7] [10]. In the 3-phenyl-1,2,4-triazol-5-amine tautomer, extensive π-electron delocalization occurs between the amino group and the triazole nucleus [7]. The amino nitrogen adopts a nearly planar configuration with minimal deviation from the ring plane, facilitating optimal orbital overlap [7].

Conversely, the 5-phenyl-1,2,4-triazol-3-amine tautomer demonstrates reduced π-electron delocalization [7]. The amino nitrogen exhibits pyramidal geometry with significant deviation from planarity, limiting effective conjugation with the aromatic system [7]. The C—N bond length differences between tautomers reflect these variations in delocalization, with shorter bonds indicating greater double-bond character [7].

The presence of three nitrogen atoms renders triazoles energy-rich heterocycles [3]. This high nitrogen content contributes to both aromatic stability and potential reactivity under specific conditions [3]. The electronic structure accommodates various substitution patterns while maintaining aromatic character [3].

Conformational Analysis of Phenyl-Triazole Bond

Conformational analysis of the phenyl-triazole bond in 3-phenyl-1H-1,2,4-triazole reveals significant flexibility depending on the tautomeric form and substitution pattern [7] [8] [20]. The dihedral angle between the phenyl and triazole rings serves as the primary conformational parameter [7] [8].

In the 3-phenyl-1,2,4-triazol-5-amine tautomer, the phenyl ring maintains near-coplanarity with the triazole system, exhibiting a dihedral angle of only 2.3(2)° [7] [8]. This nearly planar conformation maximizes conjugation between the aromatic systems and contributes to enhanced stability [7]. The minimal deviation from planarity suggests relatively free rotation around the phenyl-triazole bond with a strong preference for the coplanar arrangement [7].

The 5-phenyl-1,2,4-triazol-3-amine tautomer demonstrates significantly different conformational behavior [7] [8]. The mean planes of the phenyl and triazole rings form a dihedral angle of 30.8(2)°, indicating substantial deviation from planarity [7] [8]. This twisted conformation reduces conjugative interactions and reflects the different electronic environment in this tautomeric form [7].

Computational studies on related systems suggest that phenyl ring rotation can occur as a function of environmental factors [20]. Guest-dependent switching behavior has been observed in metal-organic frameworks containing triazole ligands, where phenyl rings rotate between distinct orientational states [20]. The rotation energy barriers depend on framework-framework interactions and solvent effects [20].

Crystal structure analyses of various phenyl-triazole derivatives reveal a range of dihedral angles depending on substituent effects and crystal packing forces [21] [22]. For example, in 6-(4-fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b] [1] [23] [4]thiadiazine, the dihedral angles between the triazole ring and phenyl/fluorobenzene rings measure 23.22(17)° and 18.06(17)°, respectively [22].

The conformational preferences influence physical properties and reactivity patterns [24] [25]. Planar conformations generally exhibit enhanced conjugation and modified electronic properties compared to twisted arrangements [24]. Vibrational spectroscopic studies provide experimental confirmation of conformational states through characteristic frequency patterns [24].

Physical State and Appearance

3-Phenyl-1H-1,2,4-triazole exists as a white crystalline solid under standard conditions [1] [2]. The compound exhibits a molecular formula of C₈H₇N₃ with a molecular weight of 145.16 grams per mole [2]. The crystalline nature of this compound contributes to its stability and handling characteristics in laboratory and industrial applications.

The predicted density of 3-phenyl-1H-1,2,4-triazole is approximately 1.32 ± 0.1 grams per cubic centimeter [1], which is typical for aromatic heterocyclic compounds containing nitrogen atoms. This density reflects the compact molecular packing facilitated by the planar triazole ring system and the attached phenyl group.

Thermal Properties and Stability

The thermal characteristics of 3-phenyl-1H-1,2,4-triazole demonstrate significant stability under moderate heating conditions. The compound exhibits a melting point of 177°C [2], indicating good thermal stability for synthetic and analytical procedures. The boiling point is reported as 332.7 ± 25.0°C at 760 millimeters of mercury [2], suggesting that the compound remains stable in the liquid phase over a substantial temperature range.

Thermogravimetric analysis studies on related 1,2,4-triazole derivatives indicate that compounds of this class are thermally stable up to approximately 200°C [3]. Beyond this temperature, decomposition typically occurs through single-step degradation processes in the temperature range of 200-400°C [3]. The thermal decomposition involves the breakdown of the triazole ring structure and the loss of various functional groups, with the exact mechanism depending on the specific substituents present.

Differential scanning calorimetry analysis of similar triazole compounds reveals endothermic transitions corresponding to melting, followed by exothermic decomposition at higher temperatures [3]. The thermal stability of 3-phenyl-1H-1,2,4-triazole makes it suitable for applications requiring moderate thermal processing conditions.

Solubility Characteristics

The solubility profile of 3-phenyl-1H-1,2,4-triazole reflects its amphoteric nature and the influence of both the polar triazole ring and the nonpolar phenyl substituent. The compound exhibits limited solubility in water [4] [5], which is characteristic of triazole derivatives with significant aromatic character.

In polar organic solvents, 3-phenyl-1H-1,2,4-triazole demonstrates moderate to good solubility. The compound shows moderate solubility in dimethylformamide (DMF) [4], which is commonly used for reactions involving triazole derivatives. Ethanol and acetone provide good solvation for this compound [6], making these solvents suitable for purification and analytical procedures.

The solubility behavior can be attributed to the hydrogen bonding capability of the triazole nitrogen atoms and the NH group, which interact favorably with polar solvents. The phenyl group contributes to solubility in less polar organic solvents through π-π interactions and London dispersion forces.

Acid-Base Behavior and Amphoteric Nature

3-Phenyl-1H-1,2,4-triazole exhibits amphoteric behavior, acting as both a weak acid and a weak base depending on the solution conditions [7]. The predicted pKa value is 9.13 ± 0.20 [1], indicating that the compound is predominantly neutral under physiological conditions but can be protonated under acidic conditions.

The tautomeric equilibrium between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms influences the acid-base properties [8]. The protonation typically occurs at the nitrogen atoms of the triazole ring, with the exact site depending on the tautomeric form present and the solution conditions.

Studies on related triazole derivatives show that protonation constants vary with solvent composition and temperature [9] [10]. In aqueous-organic solvent mixtures, the apparent pKa values can shift significantly due to preferential solvation effects and changes in the dielectric constant of the medium.

The amphoteric nature of 3-phenyl-1H-1,2,4-triazole enables it to form coordination complexes with metal ions, where the triazole nitrogen atoms act as electron donors [5]. This property is important for applications in coordination chemistry and materials science.

Redox Properties

3-Phenyl-1H-1,2,4-triazole participates in electron transfer processes both as an electron donor and acceptor, depending on the reaction conditions and the nature of the counterpart molecules [11]. The compound can undergo oxidative processes that lead to the formation of various oxidized derivatives, particularly under the influence of hypervalent iodine reagents or other oxidizing agents [12].

The electron-donating properties of the phenyl group attached to the triazole ring influence the overall redox behavior of the molecule [13]. The triazole ring system can stabilize both oxidized and reduced forms through resonance stabilization, making it an effective mediator in electron transfer reactions.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant